molecular formula C16H20N4O2 B221274 2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate

2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate

Cat. No. B221274
M. Wt: 300.36 g/mol
InChI Key: IVPHXXNZBYVIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyrazolo[1,5-a]benzimidazole derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in disease progression or cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of certain enzymes involved in the progression of infectious diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate in lab experiments is its potential for use as a fluorescent probe for the detection of metal ions in biological systems. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.

Future Directions

There are several future directions for the study of 2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another direction is to explore its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to elucidate its mechanism of action and to address its limitations as a lab experiment tool.

Synthesis Methods

The synthesis of 2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate involves the condensation of 2,4-dimethyl-1H-pyrazole-3-carboxylic acid with N,N-dimethyl-1,2-ethanediamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with 2-chloroacetyl chloride to yield the final product.

Scientific Research Applications

2-(Dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, it has been explored as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2,4-dimethylpyrazolo[1,5-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C16H20N4O2/c1-11-14(16(21)22-10-9-18(2)3)15-19(4)12-7-5-6-8-13(12)20(15)17-11/h5-8H,9-10H2,1-4H3

InChI Key

IVPHXXNZBYVIRF-UHFFFAOYSA-N

SMILES

CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)OCCN(C)C)C

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)OCCN(C)C)C

Origin of Product

United States

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